Varlitinib tosylate is a compound primarily studied for its potential as a therapeutic agent in oncology, specifically targeting various cancers such as gastric and biliary tract cancer. It belongs to the class of reversible inhibitors of receptor tyrosine kinases, particularly the epidermal growth factor receptor and the erbB family of receptors. This compound is synthesized as a tosylate salt, which enhances its solubility and bioavailability compared to its base form.
Varlitinib tosylate is derived from the parent compound Varlitinib, which has been developed through extensive research in medicinal chemistry. The tosylate form is utilized to improve the pharmacokinetic properties of Varlitinib, making it more suitable for clinical applications.
The synthesis of Varlitinib tosylate involves several key steps:
Industrial synthesis typically emphasizes optimizing yield and purity through controlled reaction conditions (temperature, pressure, solvent choice) and purification techniques like recrystallization and chromatography.
Varlitinib tosylate has a complex molecular structure characterized by several functional groups attached to a quinazoline core. The InChI representation is:
Varlitinib tosylate can undergo various chemical reactions:
Varlitinib functions as an orally active reversible inhibitor of receptor tyrosine kinases with nanomolar potency against erbB family receptors. By inhibiting these receptors, Varlitinib disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells.
The mechanism involves binding to the ATP-binding site of the receptor tyrosine kinases, preventing their activation by growth factors. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
Relevant analyses often utilize high-performance liquid chromatography for quantification and purity assessment during synthesis.
Varlitinib tosylate (chemically designated as (R)-N4-[3-Chloro-4-(thiazol-2-ylmethoxy)-phenyl]-N6-(4-methyl-4,5-dihydro-oxazol-2-yl)-quinazoline-4,6-diamine 4-methylbenzenesulfonate) features a multicyclic architecture centered on a quinazoline backbone. This core structure is substituted with a chiral 4-methyl-4,5-dihydrooxazole ring and a chlorophenyl-thiazolylmethoxy moiety [4] [6]. The compound possesses one defined stereocenter with absolute (R)-configuration at the C4 position of the dihydrooxazole ring, confirmed via chiral synthesis using (R)-2-aminopropan-1-ol [4] [8]. This stereochemical specificity is pharmacologically critical, as the (S)-enantiomer (Example 53 in patents) exhibits distinct physicochemical and target-binding properties [4].
The molecular formula of the free base is C22H19ClN6O2S (molecular weight: 466.94 g/mol), while the tosylate salt form adopts the formula C22H19ClN6O2S·2(C7H8O3S), yielding a molecular weight of 811.35 g/mol [1] [5]. X-ray crystallographic analysis reveals that the protonatable quinazoline nitrogen interacts ionically with the sulfonate group of two toluenesulfonic acid molecules, forming a stable tripartite crystalline complex [5].
Structural Element | Description |
---|---|
Core Scaffold | Quinazoline |
Chiral Center | C4 of 4-methyl-4,5-dihydrooxazole ring (R-configuration) |
Aromatic Systems | Quinazoline, chlorophenyl, thiazole, tosylate phenyl rings |
Salt Formers | Two p-toluenesulfonic acid molecules |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 7 |
Varlitinib tosylate displays pH-dependent solubility, showing moderate solubility in dimethyl sulfoxide (DMSO) (≥33.33 mg/mL) but low solubility in aqueous buffers (<0.1 mg/mL at physiological pH) and ethanol [10]. The salt form significantly enhances aqueous solubility compared to the free base, particularly under acidic conditions, facilitating oral bioavailability [1] [3].
The compound exhibits solid-state stability under recommended storage conditions (-20°C in desiccated environments), with no significant degradation observed over years [1] . However, solutions in DMSO are hygroscopic and require anhydrous handling to prevent hydrolysis. Thermal analysis (DSC/TGA) indicates a high melting point (>250°C), consistent with its crystalline salt structure [5]. Crystallographic studies confirm a monoclinic crystal system with P21 space group symmetry, where the tosylate anions form bridging networks with varlitinib cations via N-H···O hydrogen bonds, enhancing lattice stability [5].
The conversion of varlitinib free base to its tosylate salt serves multiple pharmacotechnical objectives:
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive assignment of varlitinib’s structure and stereochemistry. Key 1H NMR signals (400 MHz, DMSO-d6) include:
The 13C NMR spectrum confirms 22 distinct carbon environments, with characteristic signals at δ 167.8 (oxazoline C2) and δ 158.1 (thiazole C2) [4].
Mass Spectrometry: Electrospray ionization (ESI) shows [M+H]+ at m/z 467/469 (3:1 Cl isotopic pattern) for the free base. High-resolution MS (APCI+) validates the molecular formula (calculated for C22H20ClN6O2S: 467.1125; observed: 467.1123) [4] [8].
X-Ray Powder Diffraction (XRPD): The tosylate salt exhibits characteristic peaks at 2θ = 6.8°, 10.2°, 13.7°, 15.4°, and 26.3°, confirming a unique crystalline phase distinct from the free base [5].
Table 2: Key Spectroscopic Signatures of Varlitinib Tosylate
Technique | Key Data Points |
---|---|
1H NMR | δ 9.53 (s, 1H), 8.47 (s, 1H), 7.69–7.86 (m, 4H), 5.54 (s, 2H), 4.47 (m, 1H), 1.18 (d, 3H) [4] |
Mass Spectrometry | [M+H]+ 467.1 (free base); Fragments: m/z 354, 281, 246 [8] |
XRPD | Characteristic Peaks: 6.8°, 10.2°, 13.7°, 15.4°, 26.3° (Cu Kα radiation) [5] |
FT-IR | N-H Stretch: 3350 cm⁻¹; C=O: 1690 cm⁻¹; S=O: 1190 cm⁻¹; Thiazole C-N: 1585 cm⁻¹ [1] |
Table 3: Varlitinib Compound Synonyms
Synonym | Identifier Type |
---|---|
Varlitinib tosylate | Systematic name |
ASLAN001 tosylate | Development code |
ARRY-334543 tosylate | Preclinical code |
ARRY-543 | Alternate code |
(R)-4-[[3-Chloro-4-[(thiazol-2-yl)methoxy]phenyl]amino]-6-[(4-methyl-4,5-dihydrooxazol-2-yl)amino]quinazoline | Chemical name |
1146629-86-8 | CAS (tosylate salt) |
845272-21-1 | CAS (free base) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7